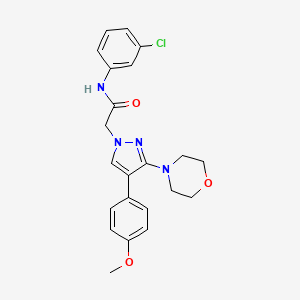

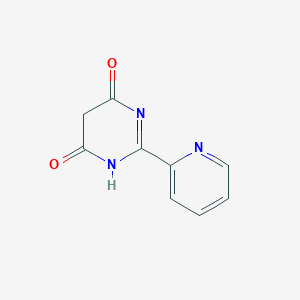

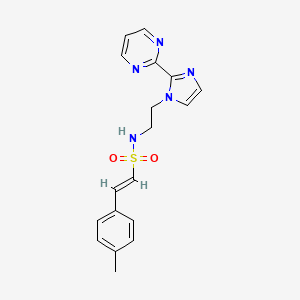

![molecular formula C21H17N3O2S B2523276 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-61-6](/img/structure/B2523276.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives and their complexes has been explored in the provided studies. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequently, these derivatives were used to form copper(II) complexes with significant cytotoxic activity against various human cancer cell lines .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using IR, (1)H NMR, and (13)C NMR spectroscopies. X-ray single-crystal diffraction was employed to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles. The copper(II) complexes exhibited a stable planar geometry around the central ion, which was coordinated by two large monodentate ligands and two chloride anions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the benzamide derivatives include the initial formation of N-(pyridine-2-ylcarbamothioyl)benzamide followed by oxidation and cyclization to yield the thiadiazolo[2,3-a]pyridine derivatives. The coordination of these derivatives to copper(II) ions resulted in the formation of the copper(II) complexes. The cytotoxic activity of these compounds was assessed through in vitro analysis, revealing that the complexes had lower IC50 values compared to the thiadiazolo[2,3-a]pyridine derivatives, indicating a higher potency against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from spectroscopic data and crystallographic analysis. The IR, (1)H NMR, and (13)C NMR data provided insights into the functional groups, molecular symmetry, and electronic environment of the atoms within the molecules. The X-ray diffraction data revealed the solid-state structure and conformation of the molecules, which is crucial for understanding the molecular interactions and stability of the complexes. The cytotoxicity assays provided additional information on the biological properties of these compounds, particularly their potential as anticancer agents .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing novel compounds, including derivatives of benzothiazole, which show promise in various therapeutic areas. For instance, a high-yield synthesis method for (S)-BZM, a precursor to (S)-123I-IBZM used in medical imaging, was developed to improve the preparation efficiency (Bobeldijk et al., 1990). Additionally, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activities

New pyridine derivatives have been synthesized with variable and modest activity against bacteria and fungi, highlighting the antimicrobial potential of such compounds (Patel et al., 2011). Furthermore, Co(II) complexes of thiazol-2-yl)benzenesulfonamide have been studied for their fluorescence properties and anticancer activity, indicating their potential in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Regulation of Cell Cycle and Apoptosis

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxicity against various cancer cell lines. These compounds, particularly 20c, have demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential in cancer treatment (Kumbhare et al., 2014).

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-26-17-10-11-18-19(13-17)27-21(23-18)24(14-16-9-5-6-12-22-16)20(25)15-7-3-2-4-8-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLUCQCCOXNMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

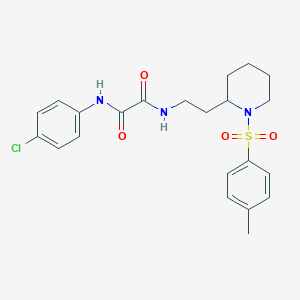

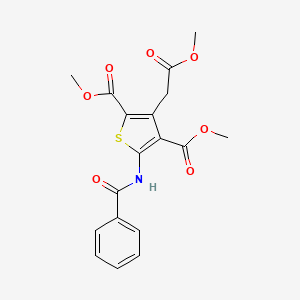

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

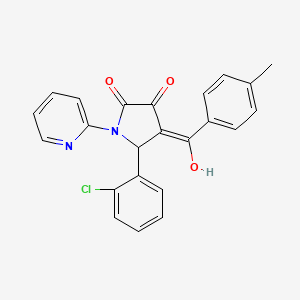

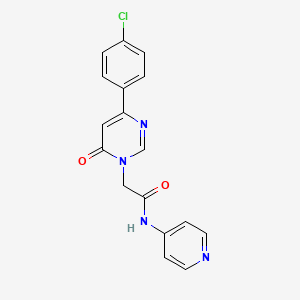

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

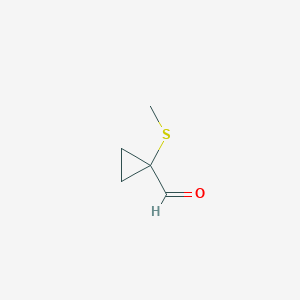

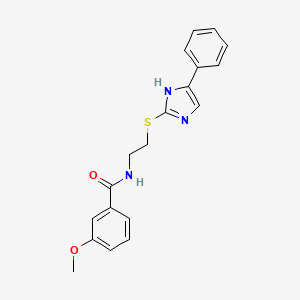

![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2523214.png)